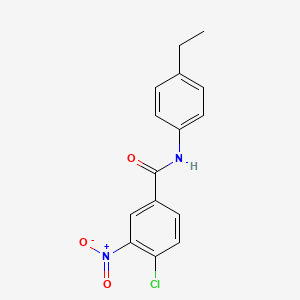

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide

Description

4-Chloro-N-(4-ethylphenyl)-3-nitrobenzamide is a substituted benzamide derivative characterized by a 4-chloro-3-nitrobenzoyl core linked to a 4-ethylphenyl group via an amide bond. The compound’s molecular formula is inferred as C₁₅H₁₂ClN₂O₃, with a molecular weight of 303.72 g/mol, derived from substituent analysis of closely related compounds .

Properties

IUPAC Name |

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-2-10-3-6-12(7-4-10)17-15(19)11-5-8-13(16)14(9-11)18(20)21/h3-9H,2H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURZYYQXWYPKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the Friedel-Crafts acylation reaction to attach the ethylphenyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium methoxide, methanol.

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

Reduction: 4-amino-N-(4-ethylphenyl)-3-nitrobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: 4-chloro-N-(4-carboxyphenyl)-3-nitrobenzamide.

Scientific Research Applications

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethylphenyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares key structural features, molecular formulas, and properties of 4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide with its analogs:

Biological Activity

4-Chloro-N-(4-ethylphenyl)-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 241.68 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against certain pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic processes.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets in cells. Its nitro group and chloro substituent may enhance its binding affinity to enzymes or receptors involved in cancer progression or microbial resistance.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including breast and lung cancer cells. The results indicated an IC (half maximal inhibitory concentration) value ranging from 5 to 10 µM, suggesting significant antiproliferative effects. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 6.5 | Apoptosis induction |

| A549 (Lung) | 8.2 | Cell cycle arrest |

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that modifications in the substituents significantly affect biological activity. For instance, compounds lacking the chloro group showed reduced anticancer potency, highlighting the importance of specific functional groups in enhancing biological efficacy.

| Compound Name | Anticancer IC (µM) |

|---|---|

| This compound | 6.5 |

| N-(4-Ethylphenyl)-3-nitrobenzamide | 15 |

| 4-Bromo-N-(4-ethylphenyl)-3-nitrobenzamide | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.